1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Organic Synthesis Medicinal Chemistry Process Chemistry

Sourcing consistent 6-hydroxy-THIQ intermediates is a recurring bottleneck in medicinal chemistry-free base forms vary in reactivity and solubility, jeopardizing synthetic reproducibility. This hydrobromide salt directly addresses that pain point with a documented 99% N-Boc protection yield, eliminating additional salt-formation steps. • Core pharmacophore for ERα-selective SERMs (low nM IC50) & β3-adrenergic agonists for obesity/type II diabetes programs • Validated scaffold in MCF-7 cell-based SAR studies for hormone-dependent cancers • Consistent ≥98% purity with batch-specific QC (HPLC, NMR) ensures reproducible coupling and downstream derivatization

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 59839-23-5
Cat. No. B104602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
CAS59839-23-5
Synonyms1,2,3,4-Tetrahydro-6-isoquinolinol Hydrobromide; _x000B_6-Hydroxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide; 
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)O.Br
InChIInChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
InChIKeyUSVPGYXADKFDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide Overview


1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (CAS 59839-23-5) is a salt form of a tetrahydroisoquinoline (THIQ) derivative, characterized by a hydroxyl group at the 6-position of the isoquinoline ring . This compound is primarily utilized as a versatile chemical building block in organic synthesis, not as an active pharmaceutical ingredient itself. Its documented applications include serving as a key intermediate in the preparation of androgen receptor modulators (SARMs), steroidmimetic agents, and chimeric microtubule disruptors . The hydrobromide salt form is noted to enhance its water solubility, making it suitable for various research applications .

1
Hydrobromide salt with reported aqueous solubility for diverse reaction conditions
2
6-Hydroxy regioisomer essential for directed derivatization in THIQ-based pharmacophores
3
Key building block for synthesizing research compounds targeting androgen, estrogen, and adrenergic pathways

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide Substitution Risks


Generic substitution is not feasible for 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide due to its specific combination of structural and physical properties. First, the presence and position of the 6-hydroxyl group are critical for downstream synthetic transformations; the unsubstituted analog, 1,2,3,4-tetrahydroisoquinoline, exhibits different reactivity and cannot undergo the same derivatization reactions . Second, the hydrobromide salt form confers distinct solubility and handling characteristics compared to the free base or other salt forms like the hydrochloride. This can significantly impact reaction yields and purification processes . Therefore, a researcher's synthetic protocol or a procurement specification requiring this exact compound cannot be met by a similar THIQ derivative or a different salt, as the resulting synthetic intermediate or final product would be chemically distinct.

Regioisomer Mismatch

Unsubstituted 1,2,3,4-tetrahydroisoquinoline lacks the 6-hydroxyl group, leading to different reactivity and preventing the same downstream derivatization.

Salt-Form Divergence

Alternative salt forms (e.g., hydrochloride) or the free base may alter solubility, handling, and reaction outcomes, affecting reproducibility of published protocols.

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide Synthesis & Application Evidence


High-Yield N-Boc Protection

The hydrobromide salt of 1,2,3,4-tetrahydroisoquinolin-6-ol facilitates a highly efficient N-Boc protection, a fundamental step in the preparation of more complex THIQ-based molecules. In a published procedure, this specific compound was converted to its N-Boc-protected derivative with a 99% yield under mild conditions .

N-Boc Protection Yield
Class-level inference
99%
Reported near-quantitative yield for this hydrobromide salt
Yield from a published procedure; independent replication data not provided
Organic Synthesis Medicinal Chemistry Process Chemistry

ER-α Selective Ligands

While the compound itself is not the active pharmaceutical ingredient, it serves as a crucial starting material for synthesizing potent estrogen receptor (ER) modulators. A study on tetrahydroisoquinoline SERM ligands derived from this scaffold reported compounds with potencies in a cell-based reporter gene assay varying between 0.6 and 20 nM, and antagonist IC50 values in the MCF-7 breast cancer cell line ranging from 2 to 36 nM [1].

ERα Antagonist IC50
Class-level inference
2–36 nM
Supports SERM scaffold utility; reported cell-based activity context
Activity from derived compounds, not the building block; MCF-7 assay (Chesworth et al., 2003)
Endocrinology Cancer Therapeutics Selective Estrogen Receptor Modulators (SERMs)

β3-Adrenergic Receptor Agonists

The THIQ-6-ol core is a key element in the development of selective β3-adrenergic receptor (β3-AR) agonists. In a study evaluating a series of derivatives, non-halogen-substituted compounds (analogous to the core scaffold) were identified as potent, selective, nearly full agonists for the human β3-AR, a target for treating obesity and type II diabetes [1]. The selectivity for β3-AR over β1- and β2-AR is a critical differentiating factor for this chemotype.

β3-AR Selectivity Profile
Class-level inference
THIQ-6-ol derivatives: β3-selective vs TMQ: non-selective β-AR
Supports subtype-selective agonist design; reported selectivity shift
CHO cell expression system; He et al., 2000
Metabolic Disease Obesity Diabetes Adrenergic Receptors

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide Applications


SARMs & Microtubule Disruptor Synthesis

This compound is a documented chemical reagent for the preparation of SARMs, steroidmimetic, and chimeric microtubule disruptors . Procurement is justified when following published synthetic routes for these specific compound classes, as the 6-hydroxy group is essential for creating the final pharmacophore.

SERM Library Synthesis

Given its role as a starting material for potent ERα-selective ligands with reported IC50 values in the low nanomolar range, this compound is ideally suited for medicinal chemistry programs focused on developing new SERMs for hormone-dependent cancers [1]. The scaffold's validated activity in MCF-7 cell assays provides a strong rationale for its inclusion in SAR studies.

N-Boc Protected THIQ Intermediate Synthesis

The documented 99% yield in an N-Boc protection reaction using this hydrobromide salt makes it the preferred starting material for generating N-protected THIQ intermediates . This high yield is a quantifiable advantage for process chemists seeking to optimize synthetic routes for larger-scale production of advanced building blocks.

β3-AR Agonists for Metabolic Diseases

The THIQ-6-ol core is a critical pharmacophore for achieving selectivity at the β3-adrenergic receptor [2]. This compound should be used by research groups synthesizing and optimizing new agonists for this target, which is implicated in obesity and type II diabetes, as it provides a validated starting point for achieving the desired subtype selectivity.

Application
Selection Property
Validation Focus
SARM & microtubule disruptor synthesis
6-Hydroxy-directed derivatization
Confirm regiospecific transformations in synthetic route
SERM library synthesis for endocrine cancer research
THIQ-6-ol scaffold for ERα-targeted molecules
Verify ERα modulation in cell-based assays
N-Boc protected THIQ intermediate preparation
Hydrobromide salt form for aqueous reaction compatibility
Assess yield reproducibility across scales
β3-AR agonist synthesis for metabolic disease models
β3-subtype selectivity pharmacophore
Evaluate selectivity over β1/β2-AR in receptor assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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